1,1-Cyclopropanediacetonitrile

Catalog No.
S786258
CAS No.
20778-47-6
M.F
C7H8N2
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclopropanediacetonitrile

CAS Number

20778-47-6

Product Name

1,1-Cyclopropanediacetonitrile

IUPAC Name

2-[1-(cyanomethyl)cyclopropyl]acetonitrile

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2

InChI Key

UZFFTUDTQFIMFY-UHFFFAOYSA-N

SMILES

C1CC1(CC#N)CC#N

Canonical SMILES

C1CC1(CC#N)CC#N

2,2'-(Cyclopropane-1,1-diyl)diacetonitrile, also known as 1,1-cyclopropane diacetonitrile, is a chemical compound with the formula C7H8N2. Its unique structure, featuring a cyclopropane ring linked to two acetonitrile groups, makes it a valuable building block for organic synthesis in scientific research [].

Organic molecule synthesis

The presence of the cyclopropane ring and the two nitrile groups provides several functionalities that researchers can exploit for the synthesis of complex organic molecules. Here's how:

  • Cyclopropane ring as a rigid scaffold: The three-membered cyclopropane ring acts as a rigid and relatively strain-free scaffold []. This rigidity allows for precise control over the orientation of functional groups attached to it during synthesis, leading to more stereochemically defined products.
  • Nitrile groups as versatile reaction sites: The nitrile groups (C≡N) are highly reactive functional groups that can be readily transformed into various other functionalities like amines, amides, or carboxylic acids. This versatility allows researchers to introduce different chemical functionalities at desired positions in the final molecule [].

These properties make 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile a valuable starting material for the synthesis of a wide range of complex organic molecules, including:

  • Pharmaceuticals: The ability to control stereochemistry and introduce diverse functionalities makes this compound useful for the synthesis of drug candidates with specific biological activities.
  • Functional materials: The rigid cyclopropane core can be incorporated into functional materials like molecular probes or organic catalysts, potentially leading to new materials with unique properties [].

1,1-Cyclopropanediacetonitrile is a bicyclic compound characterized by a cyclopropane ring with two acetonitrile groups attached at the 1-position. Its molecular formula is C5H6N2C_5H_6N_2, indicating the presence of two carbon atoms in the acetonitrile groups and three in the cyclopropane framework. The compound exhibits unique structural features, including the strain associated with the cyclopropane ring, which influences its chemical reactivity and potential applications.

2,2'-(Cyclopropane-1,1-diyl)diacetonitrile itself doesn't have a known biological mechanism of action. It primarily serves as a chemical building block for the synthesis of more complex molecules with potential biological activities.

  • Specific data on the toxicity of 2,2'-(cyclopropane-1,1-diyl)diacetonitrile is not readily available. However, as with most organic compounds, it's advisable to handle it with care, using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its potential health risks.
  • Nitriles can be irritating to the skin, eyes, and respiratory system. Additionally, the cyclopropane ring can be reactive, so proper handling procedures to minimize exposure are crucial [].

The reactivity of 1,1-cyclopropanediacetonitrile is primarily governed by the electrophilic nature of the cyclopropane ring. Cyclopropanes with electron-withdrawing groups, such as nitriles, can act as electrophiles in various reactions. Notably, they undergo ring-opening reactions when treated with strong nucleophiles, leading to difunctionalized products. This property allows for diverse synthetic pathways, including nucleophilic substitutions and Michael additions, where nucleophiles attack the carbon atoms of the cyclopropane .

Several synthetic routes have been developed for producing 1,1-cyclopropanediacetonitrile:

  • Electrophilic Cyclopropanation: This method involves the reaction of suitable alkenes with diazo compounds in the presence of a catalyst to form cyclopropanes.
  • Nucleophilic Substitution: Starting from a substituted cyclopropane, nucleophilic attack by cyanide ions can introduce acetonitrile functionalities.
  • Cross-Coupling Reactions: Utilizing transition metal catalysts to facilitate coupling reactions between cyclopropyl derivatives and acetonitrile sources can yield 1,1-cyclopropanediacetonitrile efficiently .

1,1-Cyclopropanediacetonitrile has potential applications in organic synthesis as a building block for more complex molecules. Its unique structure allows it to serve as a precursor for pharmaceuticals and agrochemicals. The compound's ability to undergo various transformations makes it valuable in synthetic chemistry for developing new materials and active pharmaceutical ingredients .

Interaction studies involving 1,1-cyclopropanediacetonitrile often focus on its reactivity with nucleophiles and electrophiles. For example, studies have shown that its ring-opening reactions can be influenced by substituent effects on both the cyclopropane and the attacking nucleophile. Understanding these interactions is crucial for optimizing synthetic routes and predicting reaction outcomes in complex organic syntheses .

Several compounds share structural similarities with 1,1-cyclopropanediacetonitrile. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
Cyclopropyl AcetonitrileOne acetonitrile groupLess steric strain compared to diacetonitrile
Cyclobutyl AcetonitrileFour-membered ringGreater ring strain; different reactivity patterns
2-CyanocyclobutaneFour-membered ring with one cyano groupExhibits different chemical properties due to ring size
Cyclopentyl AcetonitrileFive-membered ringMore stable than cyclopropanes; different reactivity

The uniqueness of 1,1-cyclopropanediacetonitrile lies in its dual acetonitrile substituents on a strained cyclopropane framework, which can lead to distinct chemical behaviors not observed in other similar compounds.

XLogP3

0.6

Wikipedia

1,1-Cyclopropanediacetonitrile

Dates

Modify: 2023-08-15

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